molecular formula C6H9FN2 B15199430 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile

Cat. No.: B15199430
M. Wt: 128.15 g/mol
InChI Key: HQTWJKOKMHMSMD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H9FN2 It is a fluorinated azetidine derivative, which means it contains a four-membered nitrogen-containing ring with a fluorine atom and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of 3-fluoro-3-methylazetidine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azetidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is unique due to its combination of a fluorine atom and a nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9FN2

Molecular Weight

128.15 g/mol

IUPAC Name

2-(3-fluoro-3-methylazetidin-1-yl)acetonitrile

InChI

InChI=1S/C6H9FN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3

InChI Key

HQTWJKOKMHMSMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC#N)F

Origin of Product

United States

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